4-Methyl-5-(2-(1-(Trifluormethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amin

Übersicht

Beschreibung

The compound “4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

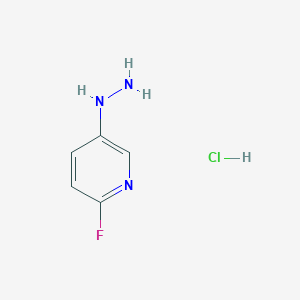

The synthesis of thiazole derivatives involves various chemical reactions . For instance, nine different imidazo-thiazole-carboxamides (ITAs) analogs were synthesized when 2,6-dimethylimidazo [2,1-b] thiazole-5-carboxylic acid and (3-fluoro-4-(4-(5-(trifluoromethyl) pyridin-2-yl)piperazin-1-yl)phenyl)methanamine were dissolved in dry CH3CN.EDC-HCl during the initial phase of synthesis .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Antioxidative Anwendungen

Thiazol-Derivate sind für ihre antioxidativen Eigenschaften bekannt, die entscheidend sind, um Zellen vor oxidativem Stress zu schützen. Diese Verbindung könnte auf ihre Wirksamkeit bei der Beseitigung freier Radikale und der Verhinderung oxidativer Schäden untersucht werden, was ein häufiger Weg bei der Progression chronischer Krankheiten ist .

Analgetische und entzündungshemmende Anwendungen

Die analgetischen und entzündungshemmenden Aktivitäten von Thiazolverbindungen machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel. Die Forschung könnte sich auf die Fähigkeit der Verbindung konzentrieren, entzündliche Signalwege zu modulieren, und auf ihre potenzielle Anwendung bei der Behandlung von Erkrankungen wie Arthritis oder neuropathischen Schmerzen .

Antimikrobielle und antifungale Anwendungen

Thiazole wurden bei der Herstellung von antimikrobiellen und antifungalen Wirkstoffen eingesetzt. Diese spezielle Verbindung könnte synthetisiert und gegen verschiedene Bakterien- und Pilzstämme getestet werden, um ihre Wirksamkeit als neue Klasse von Antibiotika oder Antimykotika zu beurteilen, insbesondere im Zeitalter zunehmender Antibiotikaresistenz .

Antivirale Anwendungen

Angesichts des anhaltenden Bedarfs an wirksamen antiviralen Medikamenten könnte die Struktur dieser Verbindung die Grundlage für die Entwicklung von Inhibitoren gegen verschiedene virale Enzyme oder Proteine bilden, die möglicherweise ein neues Werkzeug im Kampf gegen Virusinfektionen bieten .

Neuroprotektive Anwendungen

Thiazol-Derivate haben sich bei der Neuroprotektion als vielversprechend erwiesen, was für Krankheiten wie Alzheimer und Parkinson von entscheidender Bedeutung ist. Die Verbindung könnte auf ihre Fähigkeit untersucht werden, Nervenzellen vor Schäden oder dem Absterben zu schützen, was möglicherweise Vorteile für die Behandlung neurodegenerativer Erkrankungen bietet .

Antitumor- und zytotoxische Anwendungen

Die Verbindung hat potenzielle Anwendungen in der Krebsforschung, insbesondere bei der Synthese neuer Antitumormittel. Studien könnten ihre Zytotoxizität gegen verschiedene Krebszelllinien und ihren Wirkmechanismus bei der Hemmung des Tumorwachstums oder der Induktion von Apoptose untersuchen .

Wirkmechanismus

Target of action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of action

The mode of action of thiazole compounds is also diverse and depends on the specific compound. For example, some thiazole compounds act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Biochemical pathways

Thiazole compounds can interact with various biochemical pathways. For instance, they may activate or inhibit certain enzymes or receptors in the biological systems . The specific pathways affected would depend on the specific thiazole compound and its targets.

Result of action

The molecular and cellular effects of thiazole compounds can be diverse, ranging from antimicrobial to antitumor effects . The specific effects would depend on the compound’s targets and mode of action.

Safety and Hazards

Zukünftige Richtungen

Thiazole derivatives have been the focus of medicinal chemists due to their diverse biological activities . The current research aims to find new leads, which may later be translated into new drugs . The future directions in this field involve the design and development of different thiazole derivatives with improved efficacy and lesser side effects .

Biochemische Analyse

Biochemical Properties

4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives are known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can lead to the modulation of enzyme activity, impacting cellular redox states and protecting cells from oxidative damage.

Cellular Effects

The effects of 4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting pathways like MAPK and PI3K/Akt . Additionally, it can alter gene expression profiles by interacting with transcription factors, leading to changes in cellular functions such as proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, 4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Furthermore, it can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of 4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine vary with different dosages in animal models. At lower doses, it can exhibit therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, influencing the levels of various metabolites.

Transport and Distribution

The transport and distribution of 4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes by transporters such as ABC transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3S/c1-7-10(20-11(17)19-7)8-2-5-18-9(6-8)12(3-4-12)13(14,15)16/h2,5-6H,3-4H2,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKQODPFCYXYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501140850 | |

| Record name | 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395492-69-9 | |

| Record name | 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

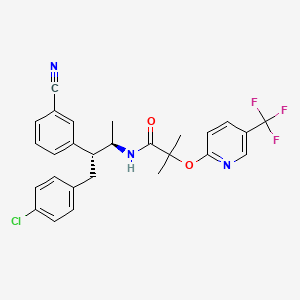

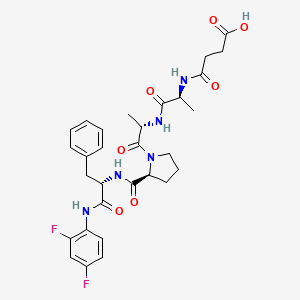

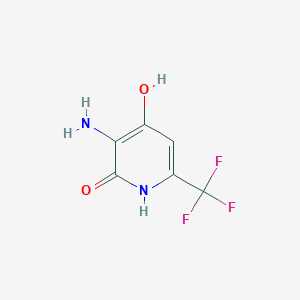

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B1412274.png)

![(1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1412275.png)

![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)

![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)

![(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B1412281.png)

![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine](/img/structure/B1412283.png)

![Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester](/img/structure/B1412284.png)

![Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1412295.png)

![Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1412296.png)

![(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1412297.png)